Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 51718-81-1
VCID: VC5170059
InChI: InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)3-6-4-8-5-9-6;/h4-5H,2-3H2,1H3,(H,8,9);1H
SMILES: CCOC(=O)CC1=CN=CN1.Cl
Molecular Formula: C7H11ClN2O2
Molecular Weight: 190.63

Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride

CAS No.: 51718-81-1

Cat. No.: VC5170059

Molecular Formula: C7H11ClN2O2

Molecular Weight: 190.63

* For research use only. Not for human or veterinary use.

Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride - 51718-81-1

Specification

CAS No. 51718-81-1
Molecular Formula C7H11ClN2O2
Molecular Weight 190.63
IUPAC Name ethyl 2-(1H-imidazol-5-yl)acetate;hydrochloride
Standard InChI InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)3-6-4-8-5-9-6;/h4-5H,2-3H2,1H3,(H,8,9);1H
Standard InChI Key MTROFKHQFRBVMZ-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CN=CN1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a 1H-imidazole ring substituted at the 4-position with an ethyl acetate group, protonated as a hydrochloride salt. The imidazole ring adopts a planar configuration with conjugated π\pi-electrons, while the ethyl ester side chain introduces steric and electronic modulation . Computational models confirm the stability of the tautomeric form where the proton resides at the N1 position of the imidazole .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC7H11ClN2O2\text{C}_7\text{H}_{11}\text{ClN}_2\text{O}_2
Molecular Weight190.63 g/mol
SMILES NotationCCOC(=O)CC1=CN=CN1.Cl
Boiling Point312.7°C (predicted)
Solubility in Water>50 mg/mL (20°C)
LogP (Partition Coefficient)0.89

Spectroscopic Characterization

While direct spectral data for the hydrochloride salt remains sparse, its parent compound (ethyl 2-(1H-imidazol-4-yl)acetate, CID 13190584) exhibits characteristic signals:

  • 1H NMR (DMSO-d6): δ 1.22 (t, 3H, CH2CH3), 3.47 (s, 2H, CH2COO), 4.12 (q, 2H, OCH2), 6.85 (s, 1H, imidazole-H), 7.62 (s, 1H, imidazole-H) .

  • Mass Spectrometry: ESI-MS m/z 155.08 [M+H]+ for the free base, with chloride adducts observed at m/z 190.63 .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step sequence:

  • Condensation: Ethyl oxalate reacts with ethyl chloroacetate in ethanol under basic conditions (NaOEt) at 0–5°C to form diethyl oxaloacetate .

  • Cyclization: The intermediate undergoes cyclization with butyramidinium chloride in ethanol, yielding diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate .

  • Grignard Addition: Treatment with methylmagnesium bromide introduces the 2-hydroxypropan-2-yl group, followed by HCl quenching to precipitate the hydrochloride salt .

Key Reaction:

Diethyl oxaloacetate+Butyramidinium chlorideEtOHDiethyl imidazole dicarboxylateCH3MgBrEthyl 4-(2-hydroxypropan-2-yl)imidazole-5-carboxylateHClTarget compound[2]\text{Diethyl oxaloacetate} + \text{Butyramidinium chloride} \xrightarrow{\text{EtOH}} \text{Diethyl imidazole dicarboxylate} \xrightarrow{\text{CH}_3\text{MgBr}} \text{Ethyl 4-(2-hydroxypropan-2-yl)imidazole-5-carboxylate} \xrightarrow{\text{HCl}} \text{Target compound}[2]

Industrial Optimization

Commercial production scales the condensation step using continuous-flow reactors to enhance yield (>85%) and reduce byproducts. Acid-base purification replaces chromatography, lowering costs. A typical batch process produces 50–100 kg/month in pharmaceutical facilities.

Reactivity and Functionalization

Nucleophilic Substitution

The imidazole N3 position undergoes alkylation with electrophiles like alkyl halides. For example, reaction with benzyl bromide forms N3-benzylated derivatives, useful in kinase inhibitor synthesis.

Ester Hydrolysis

The ethyl ester hydrolyzes in basic aqueous conditions (NaOH, 60°C) to produce 2-(1H-imidazol-4-yl)acetic acid, a precursor for metal-organic frameworks :

C7H11ClN2O2+NaOHC5H7ClN2O2+CH3CH2OH[1]\text{C}_7\text{H}_{11}\text{ClN}_2\text{O}_2 + \text{NaOH} \rightarrow \text{C}_5\text{H}_7\text{ClN}_2\text{O}_2^- + \text{CH}_3\text{CH}_2\text{OH}[1]

Coordination Chemistry

The imidazole nitrogen coordinates transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity. Stability constants (log K) range from 4.2 (Zn²⁺) to 5.8 (Cu²⁺) in aqueous solution.

Pharmaceutical Applications

Olmesartan Intermediate

As a key intermediate in the angiotensin II receptor blocker olmesartan medoxomil, the compound’s 2-propylimidazole core directs selectivity toward AT1 receptors . Annual global demand exceeds 20 metric tons, driven by hypertension treatment needs.

Antimicrobial Agents

Structure-activity relationship (SAR) studies demonstrate that quaternization of the imidazole nitrogen enhances activity against Gram-positive bacteria (MIC = 8 µg/mL for S. aureus).

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